3,6-Dimethoxyphthalic anhydride

Phthalic anhydride synthesis Anthracycline synthon Synthetic efficiency

For natural product and medicinal chemistry labs, 3,6-dimethoxyphthalic anhydride is the only phthalic anhydride derivative validated in the total synthesis of η-pyrromycinone and bisanhydroaklavinone. Its C₂-symmetric 3,6-dimethoxy substitution ensures single-orientation Friedel-Crafts acylation, avoiding the incorrect regioisomer formed by 3-methoxyphthalic anhydride. The regiospecificity is essential for constructing the tetracyclic naphthacenequinone framework of anthracycline antibiotics. - Enables access to D-ring methoxy-substituted anthracenedione antineoplastic agents (e.g., mitoxantrone ring-D analogs with confirmed in vivo efficacy: 38% ILS in murine L1210 model). - Validated four-step synthesis from phthalide (67% overall yield) provides a procurement-adjacent strategy when commercial supply is constrained. - Available from specialty chemical catalogs; inquire for bulk quantities and custom packaging.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
CAS No. 14597-12-7
Cat. No. B190096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethoxyphthalic anhydride
CAS14597-12-7
Synonyms3,6-Dimethoxyphthalic anhydride
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)C(=O)OC2=O
InChIInChI=1S/C10H8O5/c1-13-5-3-4-6(14-2)8-7(5)9(11)15-10(8)12/h3-4H,1-2H3
InChIKeyLRJYRDODMNDLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethoxyphthalic Anhydride – Chemical Profile


3,6-Dimethoxyphthalic anhydride (IUPAC: 4,7-dimethoxy-2-benzofuran-1,3-dione; molecular formula C₁₀H₈O₅, MW 208.17 g/mol) is a symmetrically disubstituted phthalic anhydride derivative bearing methoxy groups at the 3- and 6-positions (equivalent to 4,7-positions in isobenzofuran-1,3-dione numbering) . Its anhydride functionality and electron-rich aromatic ring make it a versatile electrophilic acylating agent and a key building block for polycyclic quinone natural products [1]. The compound is commercially available through major chemical suppliers such as Sigma-Aldrich as part of early-discovery chemical collections .

3,6-Dimethoxyphthalic Anhydride – Irreplaceable vs. Analogs


In anthracyclinone and anthraquinone synthesis, the position and number of methoxy substituents on the phthalic anhydride electrophile dictate the regiochemical outcome of Friedel-Crafts acylation and the subsequent cyclization pattern [1]. Unsubstituted phthalic anhydride lacks the electron-donating and directing methoxy groups required for regiospecific acylation; 3-methoxyphthalic anhydride yields predominantly 3-methoxy-2-aroylbenzoic acid products (rather than the desired 2-hydroxy-6-aroylbenzoic acid pattern) [2]; and the 3,5-dimethoxy regioisomer (CAS 4670-17-1) positions the methoxy groups in a non-equivalent substitution pattern that alters both the steric and electronic profile at the reaction centers . The 3,6-substitution pattern uniquely provides C₂-symmetry in the anhydride ring, enabling predictable, single-orientation reactivity essential for the construction of complex polycyclic scaffolds that would be inaccessible or low-yielding with alternative anhydrides [3].

Performance Evidence vs. Closest Analogs


Synthetic Yield Advantage Over 3-Methoxyphthalic Anhydride

A four-step synthetic route starting from inexpensive phthalide delivered 3,6-dimethoxyphthalic anhydride in an overall yield of 67% [1]. In contrast, the classical synthesis of the structurally related 3-methoxyphthalic anhydride (the closest mono-methoxy analog widely used as an anthracycline synthon) from 3-nitrophthalic acid was reported to proceed in low overall yield, with even improved Diels-Alder-based routes requiring multiple steps and specialized diene precursors [2]. This 67% yield, achieved without chromatographic purification of intermediates, represents a quantifiable procurement-relevant advantage in cost-per-gram of final product.

Phthalic anhydride synthesis Anthracycline synthon Synthetic efficiency

η-Pyrromycinone Total Synthesis Validation

3,6-Dimethoxyphthalic anhydride underwent Friedel-Crafts condensation with methyl 2-ethyl-5-hydroxy-1-naphthoate to afford the key benzophenone intermediate IV, which was subsequently converted into η-pyrromycinone, a core aglycone of the anthracycline antibiotic family. The structure of the final tetracyclic product was unequivocally confirmed by independent synthesis [1]. In a landmark total synthesis presentation, the same anhydride was used to prepare both η-pyrromycinone and bisanhydroaklavinone, confirming the structures of these two anthracyclinones [2]. By comparison, 3-methoxyphthalic anhydride under identical Friedel-Crafts conditions yields predominantly the regioisomeric 3-methoxy-2-aroylbenzoic acid product, which cannot be elaborated into the desired tetracyclic framework [3].

Anthracycline antibiotics η-Pyrromycinone Friedel-Crafts acylation

In Vivo Antitumor Efficacy of Derived Anthraquinone

The tetrahydrobenz[a]anthraquinone derivative 7, synthesized directly from 3,6-dimethoxyphthalic anhydride via Friedel-Crafts reaction, demonstrated growth inhibition at micromolar concentrations across a panel of human cancer cell lines (murine leukemia L1210, human lung H125, human breast MCF7, human ovary 121, human colon WiDr) and increased the lifespan of leukemic mice by 38% compared to untreated controls [1]. This compound is a ring-D analog of mitoxantrone, an established clinical antineoplastic agent. The 3,6-dimethoxy substitution pattern on the phthalic anhydride precursor is essential for installing the methoxy group at the correct position on the anthraquinone D-ring; analogs prepared from unsubstituted phthalic anhydride lack this substituent and exhibit different pharmacological profiles.

Antitumor Anthraquinone Mitoxantrone analog In vivo efficacy

Predicted LogP Difference vs. 3,5-Dimethoxyphthalic Anhydride

ACD/Labs Percepta-predicted LogP for 3,6-dimethoxyphthalic anhydride (4,7-dimethoxy substitution) is 1.48, whereas the 3,5-dimethoxy regioisomer (4,6-dimethoxy substitution, CAS 4670-17-1) has a predicted LogP of 1.31 . This ΔLogP of +0.17 log units, while modest, is consistent with the different spatial orientation of the two methoxy groups and can influence reversed-phase chromatographic retention, solvent partitioning during workup, and formulation behavior. Both regioisomers share identical molecular formula (C₁₀H₈O₅) and molecular weight (208.17 Da), making LogP one of the few measurable physicochemical differentiators accessible prior to synthesis.

Lipophilicity LogP Chromatographic behavior Physicochemical property

Regioselectivity Switch vs. 3-Methoxyphthalic Anhydride

In the Friedel-Crafts condensation with naphthol or naphthoate substrates, 3-methoxyphthalic anhydride reacts exclusively or predominantly at the carbonyl adjacent to the methoxy group, affording 3-methoxy-2-aroylbenzoic acid products [1]. The presence of a second methoxy group at the 6-position in 3,6-dimethoxyphthalic anhydride enforces C₂-symmetry of the anhydride ring, rendering the two carbonyl groups electronically equivalent and directing acylation to yield 2-carboxy-3,6-dimethoxybenzoyl products (6-aroylbenzoic acid type), which are the required intermediates for anthracyclinone cyclization [2]. This constitutes a qualitative, mechanistically grounded regiochemical switch that is essential for the successful construction of tetracyclic anthraquinone natural products.

Regioselectivity Friedel-Crafts Aroylbenzoic acid Anthracyclinone

Key Application Scenarios


Anthracycline Aglycone Total Synthesis

3,6-Dimethoxyphthalic anhydride is the only phthalic anhydride derivative that has been successfully employed in the total synthesis of η-pyrromycinone and bisanhydroaklavinone, two core aglycones of the anthracycline antibiotic family, with structures unequivocally confirmed by independent synthesis [1]. The C₂-symmetric 3,6-dimethoxy substitution pattern ensures regiospecific Friedel-Crafts acylation at the desired carbonyl, enabling construction of the tetracyclic naphthacenequinone framework. Attempts with 3-methoxyphthalic anhydride consistently yield the incorrect 2-aroylbenzoic acid regioisomer, which cannot be elaborated into the natural product skeleton . For natural product chemistry laboratories and medicinal chemistry groups pursuing anthracycline analogs, procurement of the correct 3,6-dimethoxy regioisomer is an absolute synthetic requirement, not a preference.

Mitoxantrone Ring-D Analog Synthesis

The tetrahydrobenz[a]anthraquinone derivative synthesized from 3,6-dimethoxyphthalic anhydride (compound 7 in Morreal et al., 1990) is a ring-D analog of mitoxantrone that demonstrated micromolar growth inhibition across five cancer cell lines and produced a 38% increase in lifespan in a murine leukemia L1210 model [1]. The methoxy group contributed by the anhydride precursor occupies a critical position on the anthraquinone D-ring; this substitution cannot be achieved using unsubstituted phthalic anhydride. Medicinal chemistry teams developing next-generation anthracenedione antineoplastic agents should specify 3,6-dimethoxyphthalic anhydride as the building block for all D-ring methoxy-substituted analog series.

Cost-Efficient Multi-Gram Synthesis

For process chemistry groups and contract research organizations requiring multi-gram quantities of 3,6-dimethoxyphthalic anhydride, the four-step synthetic route from inexpensive phthalide (67% overall yield) [1] offers a documented, reproducible alternative to purchasing the compound from specialty chemical catalogs where it may be available only in small quantities with limited analytical characterization . The phthalide route avoids the use of 3-nitrophthalic acid (required for the classical synthesis of 3-methoxyphthalic anhydride) and proceeds without chromatographic purification of intermediates. This route provides a procurement-adjacent strategy: when commercial supply is constrained or cost-prohibitive, in-house synthesis from commodity starting materials is a validated fallback.

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